molecular formula C15H18BrNO3 B2399347 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide CAS No. 478078-31-8

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide

Cat. No. B2399347
CAS RN: 478078-31-8
M. Wt: 340.217
InChI Key: CHPZFNONARQBDU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide, also known as E-BPB, is a synthetic compound that has been used in various scientific research applications. It is a member of the benzodioxole class of compounds, which are known for their diverse range of biological activities. The purpose of

Scientific Research Applications

Photodynamic Therapy Application

A key application of compounds similar to (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide is in photodynamic therapy for cancer treatment. For instance, a zinc phthalocyanine substituted with benzodioxole-based Schiff base has been shown to possess good fluorescence properties and high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Anti-Inflammatory Applications

Compounds with benzodioxol ring structures have demonstrated significant antibacterial potential, as observed in a study where various sulfonamides bearing 1,4-benzodioxin rings exhibited good inhibitory activity against both Gram-positive and Gram-negative bacterial strains (Abbasi et al., 2017). Additionally, their lipoxygenase inhibition properties suggest potential use in treating inflammatory diseases.

Antimicrobial and Antifungal Activities

Certain derivatives of benzodioxole compounds have shown promising antimicrobial and antifungal properties. For example, a study synthesized compounds with benzodioxin-6-yl and found them to have suitable antibacterial and antifungal potential, with some compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide displaying good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).

Enzyme Inhibitory Potential

Compounds with the benzodioxane and acetamide moieties, similar to the given compound, have been researched for their enzyme inhibitory potential. In a study, various synthesized compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase (Abbasi et al., 2019).

Potential in Chemotherapy for Chagas' Disease

A derivative of propenamine, closely related to the subject compound, showed remarkable activity against Trypanosoma cruzi infection in mice, indicating potential as a chemotherapeutic agent for Chagas' disease (Pereira, de Castro, & Durán, 1998).

Antiproliferative Activities

Thiazolyl pyrazoline derivatives linked to a benzodioxole moiety have been synthesized and evaluated for antimicrobial and anti-proliferative activities, showing that some compounds were notably effective against HCT-116 cancer cells (Mansour et al., 2020).

properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methylbutan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-4-15(2,3)17-14(18)6-5-10-7-12-13(8-11(10)16)20-9-19-12/h5-8H,4,9H2,1-3H3,(H,17,18)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPZFNONARQBDU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C=CC1=CC2=C(C=C1Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)NC(=O)/C=C/C1=CC2=C(C=C1Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide

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